2-(Pyridin-2-ylmethyl)azepane molecular structure
2-(Pyridin-2-ylmethyl)azepane molecular structure
An In-depth Technical Guide to the Molecular Structure and Potential of 2-(Pyridin-2-ylmethyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, renowned for its conformational flexibility and presence in numerous approved therapeutics.[1][2] This guide provides a comprehensive technical overview of 2-(Pyridin-2-ylmethyl)azepane, a molecule that marries the three-dimensional character of the azepane ring with the electronically versatile and biologically significant pyridine moiety.[3] We delve into the molecule's structural intricacies, propose a robust synthetic pathway, and explore its potential as a scaffold for novel drug discovery based on the established pharmacological profiles of its constituent heterocycles. This document serves as a foundational resource for researchers aiming to leverage this unique chemical entity in the development of next-generation therapeutics.
Introduction: The Convergence of Two Privileged Scaffolds
Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with over half of all FDA-approved small molecule drugs featuring at least one such ring system.[4] Among these, the six-membered pyridine and the seven-membered azepane rings hold particular significance. The pyridine ring is a common motif in drugs due to its ability to engage in hydrogen bonding and aromatic interactions, as well as its metabolic stability.[3][5] The azepane ring, while less common than its five- and six-membered counterparts like pyrrolidine and piperidine, offers a larger, more flexible, and more lipophilic scaffold, providing access to a distinct and underexplored area of chemical space.[2][6]
The synthesis of azepanes has historically been challenging due to unfavorable cyclization kinetics.[7] However, modern synthetic strategies, including photochemical dearomative ring expansion of nitroarenes and ring-closing metathesis, have made complex azepanes more accessible.[8][9] 2-(Pyridin-2-ylmethyl)azepane represents a logical and compelling fusion of these two key pharmacophores. The direct linkage of a flexible, sp³-rich azepane to a planar, sp²-hybridized pyridine creates a molecule with a distinct conformational profile and a rich potential for diverse biological activities, from central nervous system disorders to antimicrobial applications.[10]
Molecular Structure and Conformational Analysis
The molecular structure of 2-(Pyridin-2-ylmethyl)azepane is characterized by the union of a saturated, seven-membered azepane ring and an aromatic pyridine ring via a methylene bridge. This arrangement gives rise to several key structural features that are critical to its potential biological function.
The Azepane Ring: A Conformational Landscape
Unlike the relatively rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is highly flexible and can exist as a dynamic equilibrium of multiple low-energy conformations, primarily twist-chair and chair forms.[11] A computational analysis of the parent azepane ring has identified at least seven distinct conformational clusters within a 3 kcal/mol energy window.[11]
The substitution at the C2 position with the bulky pyridin-2-ylmethyl group is expected to significantly influence this conformational equilibrium. The substituent will likely favor an equatorial or pseudo-equatorial position to minimize steric hindrance, thereby biasing the ring towards a subset of possible conformations. This conformational biasing is a key strategy in drug design, as it can pre-organize the molecule for optimal interaction with a biological target.[12]
Diagram: Conformational Equilibrium of the Azepane Ring
Caption: Simplified equilibrium of major azepane ring conformations.
Stereochemistry
The C2 carbon of the azepane ring in 2-(Pyridin-2-ylmethyl)azepane is a stereocenter. Therefore, the molecule can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-(Pyridin-2-ylmethyl)azepane. The synthesis of enantiomerically pure forms would be a critical step in any drug development program to elucidate the specific biological activity of each stereoisomer, as is common practice in modern medicinal chemistry.[13][14]
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of 2-(Pyridin-2-ylmethyl)azepane is presented in Table 1. These properties are crucial for predicting the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₈N₂ | Defines the elemental composition. |
| Molecular Weight | 190.29 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| XlogP | ~2.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 1 (amine N-H) | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 (pyridine N, amine N) | Potential for interaction with biological targets. |
| pKa (most basic) | ~9.5 (azepane N) | Will be protonated at physiological pH, influencing solubility and receptor binding. |
Table 1: Predicted Physicochemical Properties of 2-(Pyridin-2-ylmethyl)azepane.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would commence with the alkylation of 2-picoline (2-methylpyridine) to introduce the necessary carbon framework, followed by a ring-closing reaction and subsequent reduction. A more direct and efficient approach, however, involves the catalytic hydrogenation of a suitable pyridine derivative that already contains the basic carbon skeleton of the azepane ring.
Diagram: Proposed Synthetic Workflow
Caption: A plausible synthetic workflow for 2-(Pyridin-2-ylmethyl)azepane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Azepan-1-ylmethyl)pyridine
-
To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq).
-
Add azepane (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(azepan-1-ylmethyl)pyridine.
Step 2: Catalytic Hydrogenation to 2-(Pyridin-2-ylmethyl)azepane
This step is based on established protocols for pyridine hydrogenation.[15][16]
-
In a high-pressure reactor, dissolve 2-(azepan-1-ylmethyl)pyridine (1.0 eq) in a protic solvent such as glacial acetic acid or methanol. The use of an acidic medium is often crucial to enhance the activity of the catalyst and reduce catalyst poisoning by the nitrogen atom.[15][16]
-
Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%).[16] Other catalysts like rhodium on carbon or iridium complexes could also be effective.[4]
-
Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.
-
Stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases.
-
Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to obtain 2-(Pyridin-2-ylmethyl)azepane.
Spectroscopic Characterization (Predicted)
Confirmation of the structure of 2-(Pyridin-2-ylmethyl)azepane would rely on a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Pyridine Protons: Four distinct signals in the aromatic region (~7.0-8.5 ppm).- Methylene Bridge (-CH₂-): A multiplet or doublet of doublets around 2.5-3.0 ppm.- Azepane Protons: A series of complex, overlapping multiplets in the aliphatic region (~1.5-3.0 ppm), integrating to 12 protons.- Amine Proton (N-H): A broad singlet, potentially exchangeable with D₂O. |
| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (~120-160 ppm).- Methylene Bridge Carbon: A signal around 40-50 ppm.- Azepane Carbons: Six distinct signals in the aliphatic region (~25-60 ppm). |
| Mass Spec (ESI+) | - [M+H]⁺: A prominent peak at m/z 191.15, corresponding to the protonated molecule. |
| IR Spectroscopy | - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹.- C=C and C=N Stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region. |
Table 2: Predicted Spectroscopic Data for 2-(Pyridin-2-ylmethyl)azepane.
Potential Biological Activity and Therapeutic Applications
Given that 2-(Pyridin-2-ylmethyl)azepane is a novel chemical entity, its biological activity has not been reported. However, by examining the vast literature on its constituent pharmacophores, we can hypothesize its potential therapeutic applications.
CNS Activity
Many drugs containing piperidine and azepane rings exhibit activity in the central nervous system (CNS).[1][10] The azepane scaffold's lipophilicity and three-dimensional structure are well-suited for crossing the blood-brain barrier and interacting with CNS targets like G-protein coupled receptors (GPCRs) or ion channels. The pyridine ring is also a common feature in CNS-active drugs. Therefore, 2-(Pyridin-2-ylmethyl)azepane could be a promising scaffold for developing agents for neurological or psychiatric disorders.
Diagram: Hypothetical CNS Receptor Interaction
Caption: Hypothetical binding of the molecule to a CNS receptor.
Antimicrobial and Antiviral Activity
Pyridine derivatives are well-known for their broad-spectrum antimicrobial and antiviral activities.[3][17] Similarly, certain azepane-containing compounds have demonstrated antibacterial and antifungal properties.[10] The combination of these two scaffolds could lead to novel anti-infective agents, potentially with a unique mechanism of action that could circumvent existing resistance pathways.
Enzyme Inhibition
The conformational flexibility of the azepane ring allows it to adapt to the binding pockets of various enzymes. Substituted azepanes have been identified as inhibitors of enzymes like gamma-secretase, which is implicated in Alzheimer's disease.[10] The pyridine ring can act as a hydrogen bond acceptor or participate in pi-stacking interactions within an active site. Thus, 2-(Pyridin-2-ylmethyl)azepane could serve as a starting point for the design of potent and selective enzyme inhibitors for a range of diseases, including cancer and metabolic disorders.
Conclusion and Future Directions
2-(Pyridin-2-ylmethyl)azepane is a compelling, yet underexplored, molecular scaffold that combines the advantageous properties of two medicinally significant heterocycles. Its inherent three-dimensionality, conformational flexibility, and the electronic characteristics of the pyridine ring make it a highly attractive starting point for drug discovery campaigns.
Future research should focus on the development and optimization of a scalable synthesis for both the racemate and the individual enantiomers of this molecule. Subsequent screening in a variety of biological assays, guided by the potential applications outlined in this guide, will be crucial to unlocking its therapeutic potential. Structure-activity relationship (SAR) studies, involving modification of both the azepane and pyridine rings, will further refine its activity and selectivity, paving the way for the development of novel and effective therapeutics.
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